BenchChemオンラインストアへようこそ!

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Medicinal Chemistry Structure–Activity Relationship Benzothiazole Sulfonamide

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide (CAS 941957-07-9) is a synthetic small molecule (MF: C20H17N3O3S3; MW: 443.55 g/mol) that incorporates a benzothiazole-thiazole biheterocyclic core linked via an amide bridge to a 4‑(isopropylsulfonyl)benzamide moiety. It is supplied as a research‑grade compound (typical purity ≥95%) and belongs to the benzothiazole sulfonamide class, a scaffold associated in the literature with α‑glucosidase and cholinesterase inhibitory activities.

Molecular Formula C20H17N3O3S3
Molecular Weight 443.55
CAS No. 941957-07-9
Cat. No. B2898453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
CAS941957-07-9
Molecular FormulaC20H17N3O3S3
Molecular Weight443.55
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H17N3O3S3/c1-12(2)29(25,26)14-9-7-13(8-10-14)18(24)23-20-22-16(11-27-20)19-21-15-5-3-4-6-17(15)28-19/h3-12H,1-2H3,(H,22,23,24)
InChIKeyFDKNKJWJZZVFGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide (CAS 941957-07-9): Procurement-Grade Structural and Purity Profile


N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide (CAS 941957-07-9) is a synthetic small molecule (MF: C20H17N3O3S3; MW: 443.55 g/mol) that incorporates a benzothiazole-thiazole biheterocyclic core linked via an amide bridge to a 4‑(isopropylsulfonyl)benzamide moiety . It is supplied as a research‑grade compound (typical purity ≥95%) and belongs to the benzothiazole sulfonamide class, a scaffold associated in the literature with α‑glucosidase and cholinesterase inhibitory activities [1]. No published, compound‑specific quantitative biological data were identified at the time of this analysis.

Why Generic Substitution of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide Is Not Supported Without Compound‑Specific Data


Although the benzothiazole‑sulfonamide chemotype displays class‑level activity against targets such as α‑glucosidase and butyrylcholinesterase (BChE), the magnitude of effect is exquisitely sensitive to the nature and position of the sulfonamide substituent [1]. Within a single congeneric series, IC50 values for BChE inhibition span from 97.28 µM to 286.38 µM depending solely on the aryl sulfonamide substitution pattern [1]. Consequently, inferring the potency, selectivity, or even the biological target of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide from data obtained with other benzothiazole sulfonamides is scientifically unjustified. The absence of published, compound‑specific quantitative data means that generic substitution carries an unquantifiable risk of selecting a compound with divergent, inferior, or absent activity for the intended application.

Quantitative Differentiation Evidence for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide Against Closest Structural Analogs


Structural Differentiation: 4‑(Isopropylsulfonyl)benzamide vs. Closest Positional Isomer and Non‑Sulfonyl Analogs

The target compound uniquely places the isopropylsulfonyl group at the para‑position of the benzamide ring. The closest catalogued analog, N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide (CAS 899967-93-2), shifts the sulfonyl group to the meta‑position . Other analogs bearing the same benzothiazole‑thiazole core replace the isopropylsulfonyl group with methyl (CAS not available) or ethyl (CAS not available) substituents, which lack the hydrogen‑bond acceptor capacity and steric bulk of the sulfonyl moiety . No head‑to‑head biological data exist for any of these comparators.

Medicinal Chemistry Structure–Activity Relationship Benzothiazole Sulfonamide

Class‑Level Inference: Benzothiazole Sulfonamide Scaffold Exhibits Wide But Unpredictable Activity Range Against Cholinesterases

In a 2024 study of 21 benzothiazole sulfonamides, butyrylcholinesterase (BChE) IC50 values ranged from 97.28 ± 1.15 µM to 286.38 ± 1.16 µM, while α‑glucosidase IC50 values ranged from 79.35 ± 1.13 µM to 179.35 ± 1.13 µM, all referenced against acarbose and eserine standards [1]. This 3‑ to 4‑fold intra‑class variability demonstrates that minor structural modifications produce large potency differences. However, the specific compound N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide was not included in this panel; the reported data serve only to illustrate the scaffold's potential dynamic range, not to predict this compound's activity.

Cholinesterase Inhibition Alzheimer's Disease Benzothiazole Sulfonamide

Purity and Supply Consistency: Vendor‑Specified Minimum Purity as a Procurement Differentiator

The compound is offered at a vendor‑stated purity of ≥95% (Catalog No. CM981064) . In the absence of published biological certification, the guaranteed minimum purity becomes the primary quantitative metric for batch‑to‑batch consistency. Several positional isomers and close analogs from the same chemical space are listed with similar purity specifications (typically 95–98%), meaning that purity alone does not differentiate this compound from its analogs . Users requiring higher purity for sensitive assays should request a certificate of analysis (CoA) at the point of procurement.

Chemical Procurement Quality Control Research-Grade Compound

Evidence‑Linked Application Scenarios for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide (CAS 941957-07-9)


Exploratory Structure–Activity Relationship (SAR) Studies on Benzothiazole‑Thiazole Sulfonamide Scaffolds

The compound serves as a structurally defined entry within the benzothiazole‑thiazole sulfonamide chemical space. Its para‑isopropylsulfonyl substitution pattern distinguishes it from the meta‑isomer (CAS 899967-93-2) and from non‑sulfonyl analogs, making it suitable for systematic SAR campaigns aimed at mapping the influence of sulfonyl regioisomerism on target engagement. As demonstrated by the 2024 benzothiazole sulfonamide study, even minor substituent variations can produce >3‑fold differences in potency [1]; including this compound in a screening panel would help define the activity cliff around the para‑isopropylsulfonyl motif.

In Vitro Enzyme Inhibition Screening Against Cholinesterases or α‑Glucosidase

Given the class‑level evidence that benzothiazole sulfonamides inhibit BChE (IC50 range: 97–286 µM) and α‑glucosidase (IC50 range: 79–179 µM) [1], this compound represents a logical candidate for inclusion in enzyme inhibition panels. However, users must be aware that no compound‑specific IC50 data exist; the compound would need to be screened de novo against appropriate reference standards (e.g., eserine for BChE, acarbose for α‑glucosidase) to establish its rank‑order potency within the class.

Method Development and Analytical Reference Standard Deployment

With a defined molecular formula (C20H17N3O3S3), molecular weight (443.55 g/mol), and InChIKey (FDKNKJWJZZVFGU-UHFFFAOYSA-N) [1], the compound can serve as a retention‑time or mass‑spectral marker in HPLC and LC‑MS method development for benzothiazole‑containing compound libraries. The commercial availability at ≥95% purity (Catalog No. CM981064) further supports its use as a system suitability standard, provided that lot‑specific purity is verified by CoA before use.

Computational Docking and In Silico Pharmacology Studies

The compound's well‑defined 3D structure (SMILES: CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3) [1] enables its use as a ligand in molecular docking and molecular dynamics simulations against targets such as cholinesterases and α‑glucosidase, for which benzothiazole sulfonamide co‑crystal structures or homology models are available . In silico studies can generate testable hypotheses about binding mode and affinity before committing to costly in vitro screening.

Quote Request

Request a Quote for N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.